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molecular formula C12H19NO2 B8616858 5-(4-Methoxyphenylamino)-1-pentanol

5-(4-Methoxyphenylamino)-1-pentanol

Cat. No. B8616858
M. Wt: 209.28 g/mol
InChI Key: CWIPMNLADQORRR-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

An oven-dried resealable 15 mL Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), K3PO4 (440 mg, 2.07 mmol), evacuated and backfilled with argon. 5-Amino-1-pentanol (135 μL, 1.24 mmol), ethylene glycol (0.11 mL, 1.97 mmol), and a solution of 4-iodoanisole (235 mg, 1.00 mmol) in 1-butanol (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred magnetically at 100° C. for 14 h. The resulting thick, yellow-brown suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×15 mL of CH2Cl2. The organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm; ethyl acetate; 15 mL fractions). Fractions 6-15 provided 177 mg (85% yield) of the product as a pale tan oil. 1H NMR (400 MHz, CDCl3): δ 6.80-6.74 (m, 2H), 6.60-6.54 (m, 2H), 3.74 (s, 3H), 3.65 (t, J=6.4 Hz, 2H), 3.07 (t, J=7.0 Hz, 2H), 2.5 (br s, 2H), 1.68-1.55 (m, 4H), 1.52-1.41 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 151.9, 142.6, 114.8, 114.0, 62.7, 55.8, 44.9, 32.4, 29.4, 23.3. IR (neat, cm−1): 3350, 1511, 1233, 1036, 820. Anal. Calcd. for C12H19NO2: C, 68.87; H, 9.15. Found: C, 68.93; H, 9.12.
Quantity
135 μL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
K3PO4
Quantity
440 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].C(O)CO.I[C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=1.N>C(O)CCC.O.[Cu]I>[CH3:28][O:27][C:24]1[CH:25]=[CH:26][C:21]([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])=[CH:22][CH:23]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
135 μL
Type
reactant
Smiles
NCCCCCO
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
235 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
K3PO4
Quantity
440 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
9.5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 100° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×15 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm; ethyl acetate; 15 mL fractions)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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